![molecular formula C24H17NO7 B2832861 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate CAS No. 610753-45-2](/img/structure/B2832861.png)
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
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Overview
Description
The compound “3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a methoxyphenyl group (a phenyl ring with a methoxy group attached), and a nitrobenzoate group (a benzoate ester with a nitro group attached) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromene ring, the introduction of the methoxyphenyl and nitrobenzoate groups, and possibly other steps. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromene ring provides a rigid, planar structure, while the methoxyphenyl and nitrobenzoate groups could introduce additional steric and electronic effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The chromene ring might undergo electrophilic aromatic substitution reactions, while the ester could be subject to hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromene ring might contribute to its UV/Vis absorption properties, while the nitrobenzoate group could influence its polarity and solubility .Scientific Research Applications
- Organic nonlinear optical (NLO) materials are crucial for optoelectronic devices. The compound’s conjugated system and π-orbital overlap contribute to its high optical nonlinearity. It forms centrosymmetric crystals, making it suitable for second harmonic conversion (SHC) .
- The combination of carboxylic acids in crystal engineering has gained attention. Benzoate family crystals, including 2-amino-4-methylpyridinium 4-nitrobenzoate, exhibit SHC properties. Understanding crystal structures and their electronic properties aids in designing novel materials .
- Experimental techniques such as X-ray diffraction (XRD), FTIR, Raman, and NMR provide insights into molecular geometry and vibrational spectra. Density functional theory (DFT) calculations help predict properties like HOMO–LUMO energy gap and molecular electrostatic potential .
- Thermogravimetry (TG) and differential thermal analysis (DTA) reveal the thermal stability of the crystal. Understanding its behavior under varying temperatures is essential for practical applications .
- The compound’s second-order hyperpolarizability determines its nonlinear optical response. Theoretical analysis predicts its effectiveness in enhancing optical signals .
- The synthesis of 4-methoxymethylbenzoic acid, a precursor to this compound, involves nucleophilic substitution reactions. Understanding its synthetic pathways contributes to further research .
Nonlinear Optical Materials
Crystal Engineering
Molecular Geometry and Spectroscopy
Thermal Analysis
Hyperpolarizability
Synthetic Chemistry
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO7/c1-14-22(15-5-9-18(30-2)10-6-15)23(26)20-12-11-19(13-21(20)31-14)32-24(27)16-3-7-17(8-4-16)25(28)29/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZYOXUBTSAIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate |
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